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Foundational

A Technical Guide to the Stereochemical Characterization of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practices for determining the specific optical rotation of chiral molecules, with...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practices for determining the specific optical rotation of chiral molecules, with a focus on the chiral secondary alcohol, (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol.

The Imperative of Chirality in Modern Chemistry

In the fields of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While sharing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit profoundly different effects in the chiral environment of a biological system.[1] One enantiomer of a drug may be therapeutic, while the other could be inactive or, in some historical cases, dangerously toxic.

This reality necessitates robust methods for not only synthesizing a single desired enantiomer—a field known as asymmetric synthesis—but also for verifying the stereochemical purity of the final product.[2] The most fundamental technique for this characterization is polarimetry, which measures a compound's ability to rotate plane-polarized light, a property known as optical activity.[3]

This guide will focus on the chiral alcohol (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol, a useful building block in organic synthesis, as a model for understanding the principles and application of specific optical rotation. This compound is synthesized via the enantioselective reduction of the prochiral ketone, 2',4'-dimethoxyacetophenone. The measurement of its optical rotation is the definitive, first-pass method to confirm the success of the asymmetric synthesis and to quantify its enantiomeric purity.

Foundational Principles of Polarimetry

Optical activity is the phenomenon where a chiral substance rotates the plane of incident polarized light.[3] This interaction is measured using an instrument called a polarimeter. The resulting measurement, the observed rotation (α) , is dependent on several experimental variables. To standardize this measurement into an intrinsic property of the compound, we calculate the specific optical rotation, [α] .[4][5]

The relationship is defined by Biot's Law:

[α]Tλ = α / (l × c)

Where:

  • [α]Tλ is the specific rotation , a characteristic property of the compound.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[5]

A compound that rotates light clockwise is termed dextrorotatory (+) , while one that rotates light counter-clockwise is levorotatory (-) .[6] A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive (α = 0) because the rotations cancel each other out.[3]

Specific Optical Rotation of Phenyl-Ethanol Derivatives

A comprehensive search of scientific literature and chemical databases did not yield a reported experimental value for the specific optical rotation of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol. The determination of this value is a critical step for any research program utilizing this compound to establish a benchmark for its stereochemical purity.

For illustrative purposes, the table below includes data for a structurally related chiral alcohol, demonstrating how such data should be presented.

CompoundStructureSpecific Rotation [α]Tλ (degrees)Conditions
(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol Not Reported Not Applicable
(S)-1-(4-Methoxyphenyl)ethanol-35.8T = 25 °C; λ = D-line; c = 1.00 in CHCl₃

Note: The value for (S)-1-(4-Methoxyphenyl)ethanol is provided as a structural analog to demonstrate correct data formatting. It should not be used as a proxy for the target compound.

Experimental Protocol: Determining Specific Optical Rotation

This section provides a self-validating protocol for the precise measurement of the specific optical rotation of a chiral alcohol like (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol.

Objective: To determine the specific rotation [α] of an enantiomerically enriched sample.

Materials:

  • High-purity sample of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol (>99% ee preferred)

  • High-purity solvent (e.g., Chloroform, Ethanol, Methanol)

  • Calibrated polarimeter with a sodium D-line lamp (λ = 589 nm)

  • Polarimeter cell (e.g., 1.0 dm path length)

  • Volumetric flask (e.g., 10.00 mL, Class A)

  • Analytical balance (± 0.0001 g)

Step-by-Step Methodology
  • Instrument Calibration (Blank Measurement):

    • Action: Fill the polarimeter cell with the pure solvent that will be used for the sample solution. Ensure no air bubbles are present in the light path.

    • Causality: This step zeroes the instrument, correcting for any minor rotation caused by the solvent itself or by stress in the cell windows. This ensures the final measurement is solely due to the chiral analyte.

  • Sample Preparation:

    • Action: Accurately weigh a precise amount of the chiral alcohol (e.g., 100 mg) using an analytical balance. Transfer it quantitatively to a 10.00 mL volumetric flask.

    • Causality: The accuracy of the specific rotation calculation is directly dependent on the accuracy of the concentration. Precise weighing is paramount.

    • Action: Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Mix thoroughly to ensure a homogenous solution.

    • Causality: A homogenous solution is required for a stable and representative reading. The concentration (c) is calculated in g/mL. For 100 mg in 10.00 mL, c = 0.0100 g/mL.

  • Sample Measurement:

    • Action: Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it completely. Again, ensure no bubbles are present.

    • Causality: Rinsing prevents dilution of the sample by any residual solvent from the blank measurement.

    • Action: Place the filled cell into the polarimeter and allow the temperature to stabilize to the instrument's set point (e.g., 20 °C or 25 °C).

    • Causality: Optical rotation can be temperature-dependent. Allowing the sample to reach thermal equilibrium with the instrument prevents measurement drift.

    • Action: Record multiple readings of the observed rotation (α) until a stable value is obtained. Calculate the average.

    • Causality: Multiple readings ensure precision and minimize random error.

  • Calculation and Reporting:

    • Action: Use the averaged observed rotation (α), the known path length (l), and the calculated concentration (c) in Biot's Law to calculate the specific rotation [α].

    • Causality: This normalizes the experimental result into a standard, comparable physical constant for the compound.

    • Action: Report the final value including the temperature, wavelength, and solvent used (e.g., [α]25D = -XX.X (c 0.01, CHCl₃)).

    • Causality: Complete and transparent reporting of conditions is essential for the result to be reproducible by other scientists.

Visualizing Workflows and Concepts

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Reporting A Prepare Solvent Blank C Calibrate Polarimeter with Solvent Blank (α_blank ≈ 0) A->C B Prepare Analyte Solution (Precise Concentration) D Measure Observed Rotation of Analyte Solution (α_obs) B->D C->D Use calibrated instrument E Calculate Specific Rotation [α] using Biot's Law D->E α = α_obs - α_blank F Report [α] with T, λ, c, Solvent E->F G Relationship for Determining Enantiomeric Excess (ee) % ee = ([α]obs / [α]pure) * 100 A Known Value: Specific Rotation of Pure Enantiomer ([α]pure) C Calculation: Enantiomeric Excess (% ee) A->C B Experimental Measurement: Observed Rotation of Synthesized Mixture ([α]obs) B->C D Quantitative measure of stereochemical purity C->D C->D Yields E Critical for pharmaceutical quality control C->E C->E Informs

Caption: The relationship between specific and observed rotation in calculating enantiomeric excess.

The determination of a compound's specific optical rotation is a foundational technique in stereochemistry. It is the first and most direct analytical method to assess the outcome of an enantioselective synthesis and remains a critical quality control parameter in the production of chiral molecules for research and pharmaceutical applications.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2015, January 1). Available from: [Link]

  • Chiral HPLC Separations | Phenomenex. Available from: [Link]

  • Specific rotation | Wikipedia. Available from: [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation | Master Organic Chemistry. (2017, February 7). Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases | Česká a slovenská farmacie. (2007, July 23). Available from: [Link]

  • (1S)-1-(2-methoxyphenyl)ethan-1-ol | PubChem. Available from: [Link]

  • Supporting Information for Asymmetric Transfer Hydrogenation of Aromatic Ketones | Journal Name. Available from: [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry | YouTube. (2021, April 12). Available from: [Link]

  • 5.4: Optical Activity | Chemistry LibreTexts. (2021, December 15). Available from: [Link]

  • Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system | PubMed. (2009, September 10). Available from: [Link]

  • Optical Purity and Enantiomeric Excess | Master Organic Chemistry. (2017, February 24). Available from: [Link]

Sources

Exploratory

thermodynamic stability of chiral 1-(2,4-dimethoxyphenyl)ethan-1-ol

An In-Depth Technical Guide to the Thermodynamic Stability of Chiral 1-(2,4-dimethoxyphenyl)ethan-1-ol Abstract: This technical guide provides a comprehensive examination of the thermodynamic stability of the enantiomers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Chiral 1-(2,4-dimethoxyphenyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive examination of the thermodynamic stability of the enantiomers of 1-(2,4-dimethoxyphenyl)ethan-1-ol, a chiral secondary benzylic alcohol of interest in synthetic chemistry and drug development. We delve into the foundational principles of thermodynamic versus kinetic control in stereochemistry, detailing both experimental and computational methodologies for assessing conformational preferences and racemization kinetics. This document outlines detailed protocols for the synthesis, chiral resolution, and stability analysis of the title compound. By integrating field-proven experimental insights with robust computational modeling, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical integrity of this and similar chiral molecules.

Foundational Principles: Chirality and Thermodynamic Stability

In the realm of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, ensuring the stereochemical purity and stability of a single-enantiomer active pharmaceutical ingredient (API) is paramount.

The concept of stability in chiral molecules is governed by the principles of thermodynamics and kinetics.[1] For a pair of enantiomers in an achiral environment, their ground-state energies are identical. Consequently, the state of lowest Gibbs free energy—the thermodynamically most stable state—is the 1:1 racemic mixture.[2][3] Thus, any synthesis that produces an enantiomerically enriched product is, by definition, under some degree of kinetic control.[2][3]

The "thermodynamic stability" of a specific enantiomer, such as (R)- or (S)-1-(2,4-dimethoxyphenyl)ethan-1-ol, is therefore not about its stability relative to its mirror image, but rather a measure of its resistance to racemization. This is a kinetic parameter, defined by the activation energy (ΔG‡) required to overcome the barrier to interconversion. A high activation barrier signifies a stereochemically stable enantiomer, while a low barrier indicates lability and a propensity to racemize to the thermodynamically favored racemic state.

This guide will explore the factors that determine this activation barrier, including conformational energetics and the influence of the molecular environment.

Synthesis and Enantiomeric Resolution

The first step in studying the stability of a chiral molecule is its preparation and separation into individual enantiomers. A robust synthesis and a high-resolution separation method are critical for obtaining the enantiopure materials required for subsequent analysis.

Synthesis of Racemic 1-(2,4-dimethoxyphenyl)ethan-1-ol

The racemic alcohol is readily synthesized via the reduction of the corresponding ketone, 2',4'-dimethoxyacetophenone. This method is efficient and scalable.

Experimental Protocol: Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2',4'-dimethoxyacetophenone (1.0 eq) and methanol (10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~6-7 and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford racemic 1-(2,4-dimethoxyphenyl)ethan-1-ol as a viscous oil or low-melting solid.

Expertise & Experience: Why Sodium Borohydride? Causality: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ is selected for its operational simplicity, milder reactivity, and compatibility with protic solvents like methanol. This reduces the need for strictly anhydrous conditions and simplifies the workup procedure, making it a more practical choice for this type of simple ketone reduction.

Chiral Resolution of Enantiomers

With the racemate in hand, separation into its constituent enantiomers is required. Two common and powerful methods are diastereomeric salt crystallization and chiral chromatography.

Method A: Resolution via Diastereomeric Salt Crystallization

This classical method relies on the principle that diastereomers have different physical properties, including solubility. By reacting the racemic alcohol with a chiral resolving agent, a pair of diastereomeric salts (or esters) is formed, which can then be separated.[4][5]

Experimental Protocol: Diastereomeric Salt Crystallization

  • Esterification: React the racemic 1-(2,4-dimethoxyphenyl)ethan-1-ol (1.0 eq) with an enantiomerically pure chiral acid anhydride, such as (R)-(-)-O-acetylmandelic anhydride, in the presence of a base like pyridine or DMAP to form a mixture of diastereomeric esters.

  • Crystallization: Dissolve the resulting diastereomeric ester mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures). Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization. The less soluble diastereomer will precipitate.

  • Isolation: Isolate the crystals by vacuum filtration. The enantiomeric purity of the crystallized diastereomer should be assessed by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess (d.e.).

  • Hydrolysis: Hydrolyze the isolated, pure diastereomeric ester using a base (e.g., NaOH in methanol/water) to cleave the ester bond.

  • Purification: After hydrolysis, extract the desired enantiomerically pure alcohol and purify it. The chiral resolving agent can often be recovered from the aqueous layer.

  • Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by hydrolysis and purification, although it will be of lower enantiomeric purity.

Trustworthiness: Self-Validating Protocol This protocol is self-validating through the use of chiral HPLC at critical stages. Analysis of the diastereomeric mixture before and after crystallization provides a quantitative measure of the resolution efficiency. The final enantiomeric excess (e.e.) of the liberated alcohol confirms the success of the entire process.

Method B: Resolution via Chiral Preparative HPLC

Chiral High-Performance Liquid Chromatography (HPLC) offers a direct method for separating enantiomers and is often preferred for its speed and efficiency, especially at the research scale.[6] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving chiral alcohols.[7]

Experimental Protocol: Chiral HPLC

  • Column Selection: Utilize a CSP, such as one based on cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD).[7]

  • Method Development (Analytical Scale):

    • Mobile Phase: Screen various mobile phases, typically mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.

    • Optimization: Adjust the ratio of alkane to alcohol to optimize the resolution (α) and retention times (k'). A typical starting point is 90:10 Hexane:IPA.

    • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~225 nm or ~275 nm for the dimethoxy-substituted ring).

  • Preparative Scale-Up: Once an effective analytical separation is achieved, scale the method to a larger preparative column.

  • Injection & Fraction Collection: Inject the racemic mixture and collect the fractions corresponding to each enantiomer as they elute.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their enantiomeric purity.

  • Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated (R)- and (S)-enantiomers.

ParameterTypical ValueRationale
Column CHIRALPAK® AD (250 x 4.6 mm, 5 µm)Amylose-based CSPs often show excellent enantiorecognition for aromatic alcohols.
Mobile Phase Hexane:Isopropanol (90:10 v/v)A standard non-polar mobile phase; the alcohol modifier is crucial for interacting with the stationary phase and analyte.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale, providing good efficiency without excessive pressure.
Temperature 25 °CRoom temperature is a typical starting point; temperature can be adjusted to improve resolution.
Detection UV at 225 nmWavelength corresponding to a strong electronic transition in the phenyl ring.

Experimental Assessment of Racemization

To determine the thermodynamic stability (i.e., kinetic resistance to racemization), an enantiomerically enriched sample is subjected to thermal stress, and its optical purity is monitored over time.

G cluster_start Start cluster_process Thermal Stress Protocol cluster_analysis Analysis cluster_end Data Interpretation start Enantiopure Sample (e.g., >99% ee S-enantiomer) p1 Dissolve in Inert Solvent (e.g., Toluene) start->p1 Prepare Solution p2 Aliquot into Sealed Vials p1->p2 Divide p3 Incubate at Constant Temperature (e.g., 60°C, 80°C, 100°C) p2->p3 Heat p4 Withdraw Aliquots at Defined Time Intervals (t=0, 1h, 2h, 4h, 8h...) p3->p4 Sample a1 Quench Reaction (Cool to 0°C) p4->a1 Stop Racemization a2 Analyze by Chiral HPLC a1->a2 a3 Determine Enantiomeric Excess (% ee) a2->a3 end_node Plot ln(%ee_t / %ee_0) vs. Time to Determine Rate Constant (k_rac) a3->end_node Kinetic Data eyring Construct Eyring Plot (ln(k/T) vs 1/T) to find ΔH‡ and ΔS‡ end_node->eyring Thermodynamic Parameters

Experimental Protocol: Racemization Study

  • Preparation: Prepare a stock solution of the enantiopure (>99% ee) 1-(2,4-dimethoxyphenyl)ethan-1-ol in a high-boiling, aprotic solvent (e.g., toluene or p-xylene).

  • Incubation: Dispense aliquots of the solution into several sealed vials. Place the vials in thermostated heating blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • Time-Course Sampling: At regular intervals, remove one vial from each temperature block and immediately quench the racemization process by placing it in an ice bath.

  • Analysis: Analyze the enantiomeric excess (% ee) of the sample from each time point and temperature using the previously developed analytical chiral HPLC method.

  • Data Processing: The racemization process typically follows first-order kinetics. The rate constant for racemization (k_rac) can be determined from the slope of a plot of ln([S]/[S]₀) versus time. From the temperature dependence of k_rac, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be calculated using the Eyring equation.

Computational Analysis of Molecular Stability

Computational chemistry provides invaluable insights into the intrinsic factors governing conformational stability and the energy barrier to racemization.[8] Density Functional Theory (DFT) is a powerful tool for this purpose.[9][10]

// Nodes start [label="Define (S)-Enantiomer Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conf_search [label="Perform Conformational Search\n(Rotate Cα-Cipso and Cα-O bonds)", fillcolor="#FFFFFF"]; dft_opt [label="DFT Geometry Optimization\n(e.g., B3LYP/6-31G*)", fillcolor="#FFFFFF"]; freq_calc [label="Frequency Calculation\n(Confirm minima, obtain ZPE)", fillcolor="#FFFFFF"]; energies [label="Identify Low-Energy Conformers\n(Calculate Relative Gibbs Free Energies)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ts_search [label="Transition State (TS) Search\n(e.g., QST2/3 or Berny)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; irc_calc [label="Intrinsic Reaction Coordinate (IRC)\nCalculation", fillcolor="#FFFFFF"]; ts_confirm [label="Confirm TS Connects\n(S)- and (R)-Enantiomers", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; activation_energy [label="Calculate Activation Energy (ΔG‡)\n(ΔG‡ = G_TS - G_reactant)", shape=parallelogram, fillcolor="#F1F3F4"];

// Edges start -> conf_search; conf_search -> dft_opt; dft_opt -> freq_calc; freq_calc -> energies; energies -> ts_search [label="Use lowest energy conformer"]; ts_search -> freq_calc [label="On TS geometry"]; ts_search -> irc_calc; irc_calc -> ts_confirm; ts_confirm -> activation_energy [label="Verified TS"]; } } Caption: Computational workflow for determining racemization energy barrier.

Computational Protocol: DFT Analysis

  • Conformational Analysis:

    • Objective: To identify all stable low-energy conformations (rotamers) of the molecule.[11]

    • Method: Perform a systematic scan of the potential energy surface by rotating the two key dihedral angles: (1) H-Cα-Cipso-Cortho and (2) Cipso-Cα-O-H.

    • Calculation: For each potential minimum identified, perform a full geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

  • Transition State (TS) Search:

    • Objective: To locate the transition state structure for the racemization process. For a secondary alcohol, this typically involves the planarization of the chiral center as the hydroxyl proton is transferred (or abstracted and returned).

    • Method: Use a transition state search algorithm (e.g., QST2 or Berny optimization) starting from a guess structure that lies between the (R) and (S) enantiomers.

    • Validation: A true transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the reaction coordinate.

  • Energy Barrier Calculation:

    • Objective: To determine the Gibbs free energy of activation (ΔG‡).

    • Calculation: ΔG‡ is calculated as the difference between the Gibbs free energy of the transition state and the Gibbs free energy of the most stable ground-state conformer. This calculated value can be directly compared with the experimentally determined energy barrier.

Key Factors Influencing Stability

The stereochemical stability of 1-(2,4-dimethoxyphenyl)ethan-1-ol is dictated by a combination of intramolecular and environmental factors.

  • Intramolecular Interactions: The conformational preferences are heavily influenced by the bulky methoxy groups on the phenyl ring.[10]

    • Steric Hindrance: The ortho-methoxy group creates significant steric hindrance, which will restrict rotation around the Cα-Cipso bond and influence the relative energies of different rotamers.

    • Hydrogen Bonding: A weak intramolecular hydrogen bond may exist between the hydroxyl proton and the oxygen of the ortho-methoxy group. DFT calculations can confirm and quantify the stabilizing effect of such an interaction.[10]

  • Electronic Effects: The electron-donating methoxy groups increase the electron density of the aromatic ring, which can influence interactions with the chiral center.

  • Solvent Effects: The racemization mechanism can be influenced by the solvent. Protic solvents may facilitate racemization by participating in proton exchange with the hydroxyl group. In contrast, non-polar, aprotic solvents provide an environment that more closely reflects the intrinsic, gas-phase stability of the molecule.

Implications for Drug Development

A thorough understanding of the thermodynamic and kinetic stability of a chiral API is non-negotiable in drug development.

  • API Manufacturing and Storage: A low racemization barrier means that the enantiopure drug substance could lose its optical purity during synthesis, purification (e.g., distillation), or long-term storage, potentially leading to a final product with reduced efficacy or altered safety profile.

  • Formulation: The choice of excipients in a drug formulation must be made carefully. Acidic or basic excipients could potentially catalyze the racemization of a labile chiral center.

  • Regulatory Scrutiny: Regulatory agencies require comprehensive stability data for any new chemical entity. Demonstrating that the desired enantiomer is stable under specified storage and handling conditions is a critical part of the drug approval process.

Conclusion

The is fundamentally a question of its kinetic resistance to racemization. This guide has outlined a multi-faceted approach to evaluating this stability, combining robust synthetic and analytical methodologies with powerful computational analysis. By systematically investigating racemization kinetics under thermal stress and modeling the underlying conformational and transition state energies, researchers can gain a predictive understanding of the molecule's stereochemical integrity. These insights are essential for making informed decisions throughout the drug development lifecycle, from route design and process optimization to formulation and shelf-life determination.

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  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • ResearchGate. Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

Sources

Protocols & Analytical Methods

Method

biocatalytic synthesis of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol using ketoreductases

Executive Summary This application note details the protocol for the enantioselective reduction of 2,4-dimethoxyacetophenone (2,4-DMAP) to (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol using engineered Ketoreductases (KREDs). W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantioselective reduction of 2,4-dimethoxyacetophenone (2,4-DMAP) to (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol using engineered Ketoreductases (KREDs).

While standard acetophenone reduction is a benchmark reaction in biocatalysis, the presence of the ortho-methoxy group in 2,4-DMAP introduces significant steric hindrance and electron-donating effects that can impede wild-type enzymes. This guide focuses on selecting and applying "Prelog-selective" KRED variants (derived largely from Lactobacillus or Candida lineages) to achieve >99% conversion and >99% enantiomeric excess (ee).

Key Advantages of this Protocol:

  • Stereocontrol: Access to the (S)-enantiomer with >99% ee without heavy metal catalysts.

  • Scalability: Procedures designed for transition from micro-titer screening to gram-scale synthesis.

  • Self-Validating: Integrated checkpoints for cofactor regeneration efficiency and pH stability.

Retrosynthetic Analysis & Reaction Mechanism

The transformation relies on the hydride transfer from the cofactor NADPH to the re-face of the ketone carbonyl. To make this thermodynamically favorable and economically viable, a coupled enzyme system using Glucose Dehydrogenase (GDH) is employed to regenerate NADPH.

Reaction Scheme

The target molecule, (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol, is generated via the asymmetric reduction of the ketone. The equilibrium is driven to completion by the irreversible hydrolysis of gluconolactone (produced by GDH) into gluconic acid.

ReactionScheme Substrate 2,4-Dimethoxyacetophenone Product (1S)-1-(2,4-dimethoxyphenyl) ethan-1-ol Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP Glucose Glucose Gluconate Gluconic Acid Glucose->Gluconate Oxidation KRED KRED (Prelog) GDH GDH (Recycling)

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by the GDH-mediated oxidation of glucose.[1][2][3] The cycle ensures continuous regeneration of the expensive NADPH cofactor.

Enzyme Selection & Screening Strategy

Because the ortho-methoxy substituent creates steric bulk, standard broad-spectrum KREDs may exhibit slow kinetics. You must screen a library of "Prelog" enzymes (typically derived from Lactobacillus kefir, L. brevis, or Candida species).

Screening Workflow

Objective: Identify a KRED variant with >50% conversion in 24h and >98% ee for the (S)-enantiomer.

Materials:

  • KRED Screening Kit (e.g., Codexis, Daicel, or in-house library).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Cofactor Mix: 1.0 g/L NADP+, 10 g/L Glucose, 5 U/mL GDH.

  • Substrate Stock: 2,4-DMAP dissolved in DMSO (100 g/L).

Protocol:

  • Plate Setup: Dispense 900 µL of Cofactor Mix into a 96-deep well plate.

  • Enzyme Addition: Add 1-5 mg of lyophilized KRED powder to distinct wells.

  • Substrate Initiation: Add 50 µL of Substrate Stock (Final conc: ~5 g/L, 5% DMSO).

  • Incubation: Seal with breathable tape. Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 1 mL Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) to quench and extract.

  • Analysis: Centrifuge and analyze supernatant via Chiral HPLC (see Section 6).

ScreeningFlow Start Start: KRED Library Prep Prepare Master Mix (Buffer + GDH + Glucose + NADP+) Start->Prep Dose Dose Substrate (5 g/L in 5% DMSO) Prep->Dose Incubate Incubate 30°C, 24h, 600rpm Dose->Incubate Quench Quench & Extract (Acetonitrile/EtOAc) Incubate->Quench Analyze Chiral HPLC Analysis Quench->Analyze Decision Hit Criteria Met? (>90% Conv, >99% ee) Analyze->Decision Scale Proceed to Scale-Up Decision->Scale Yes Optimize Optimize Conditions (Temp, pH, Enzyme Loading) Decision->Optimize No Optimize->Dose Retest

Figure 2: High-throughput screening workflow for identifying the optimal KRED variant.

Process Optimization (Critical Control Points)

Once a "Hit" enzyme is identified, optimize for gram-scale synthesis.

Solubility Management

2,4-DMAP has poor water solubility.[4]

  • Option A (Cosolvent): Use 10-20% DMSO or MeOH. Risk: High cosolvent concentrations can deactivate some KREDs.

  • Option B (Biphasic System): Use Toluene or Butyl Acetate as an overlay. The substrate partitions into the aqueous phase as it is consumed. This is preferred for high-loading (>50 g/L).

pH Control

The GDH system produces gluconic acid, which drops the pH.

  • Mechanism: Glucose

    
     Gluconolactone 
    
    
    
    Gluconic Acid +
    
    
    .
  • Control: For scale-up, use a pH-stat titrator with 1M NaOH or a strong buffer (200 mM KPi). Failure to control pH is the #1 cause of incomplete conversion.

Detailed Protocol: Gram-Scale Synthesis

Target Scale: 5.0 g Substrate Reaction Volume: 250 mL (20 g/L loading)

Reagents
ComponentQuantityRole
2,4-Dimethoxyacetophenone 5.0 gSubstrate
KRED Enzyme (Lyophilized) 100 - 250 mgBiocatalyst
NADP+ (Disodium salt) 25 mgCofactor (Catalytic)
Glucose 8.0 gHydride Source (1.5 eq)
GDH (CDX-901 or similar) 500 UnitsRecycling Enzyme
Buffer (KPi, pH 7.0) 225 mL (100 mM)Medium
DMSO 25 mLCosolvent (10% v/v)
Step-by-Step Procedure
  • Buffer Preparation: Prepare 225 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sonication for 10 mins (oxygen can degrade some enzymes, though KREDs are generally robust).

  • Cofactor Mix: Dissolve Glucose (8.0 g) and NADP+ (25 mg) in the buffer. Check pH and adjust to 7.0 if necessary.

  • Enzyme Dissolution: Add the GDH and the specific KRED variant to the buffer. Stir gently (do not vortex) until dissolved.

  • Substrate Addition: Dissolve 5.0 g of 2,4-DMAP in 25 mL DMSO. Add this solution dropwise to the stirring enzyme mixture.

    • Note: A white precipitate/suspension will likely form. This is normal. The enzyme will pull the substrate into solution as the reaction proceeds.

  • Reaction:

    • Temperature: 30°C.[3][5]

    • Agitation: 250-300 rpm (overhead stirrer preferred to magnetic bar to avoid grinding the protein).

    • pH Control: Monitor pH every 2 hours. Maintain between 6.8–7.2 using 1M NaOH.

  • Monitoring: Take 100 µL aliquots at t=1h, 4h, and 24h. Extract with EtOAc and analyze via HPLC.

  • Work-up:

    • Once conversion >99%, add 10 g of Celite (filter aid) and stir for 10 mins.

    • Filter through a sintered glass funnel to remove protein/Celite.

    • Extract the filtrate 3x with Ethyl Acetate (100 mL each).

    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      

Analytical Methods (Self-Validation)

To ensure the protocol is working, you must validate the product identity and purity.

Chiral HPLC Method

This method separates the (S) and (R) enantiomers.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or 280 nm).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: Typically elutes second on OD-H (Confirm with authentic standard).

    • (R)-Enantiomer: Typically elutes first.

    • Note: The 2,4-dimethoxy substitution significantly alters retention compared to unsubstituted acetophenone.

Calculation



[7]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Conversion stalls at ~50% pH drop due to gluconic acid.Check pH. If <6.0, add NaOH. If using a shaker, increase buffer strength to 250mM.
Conversion stalls at <10% Enzyme inhibition by substrate.Reduce substrate loading or switch to biphasic mode (add Toluene overlay).
Low ee (<90%) Wrong enzyme variant or background reaction.Re-screen library. Ensure no spontaneous reduction (unlikely without catalyst).
Emulsion during workup Protein denaturation at interface.Filter through Celite before extraction. Add brine to break emulsion.

References

  • Hollmann, F., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Link

  • Codexis Inc. (2023). Codex® KRED Screening Kit Protocol. Link

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu). Organic & Biomolecular Chemistry. Link

  • Liang, J., et al. (2010).[8] Development of a Biocatalytic Process as an Alternative to the (-)-DIP-Cl-Mediated Asymmetric Reduction. Organic Process Research & Development. Link

  • YMC Co., Ltd. (2020). Efficient method development for chiral separation by using CHIRAL ART columns. Link

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Executive Summary The chiral alcohol (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a critical pharmacophore found in various bioactive compounds, including tyrosinase inhibitors and flavonoid precursors. While racemic reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral alcohol (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a critical pharmacophore found in various bioactive compounds, including tyrosinase inhibitors and flavonoid precursors. While racemic reduction using sodium borohydride is trivial, separating the enantiomers via chiral resolution is atom-inefficient (50% max yield).

This Application Note details two scalable, asymmetric routes to the (1S)-enantiomer:

  • Biocatalytic Reduction (Primary Recommendation): Uses an engineered Ketoreductase (KRED) for >99% enantiomeric excess (ee) and mild aqueous conditions.

  • Asymmetric Transfer Hydrogenation (ATH) (Secondary Option): Uses a Ruthenium-TsDPEN catalyst for environments where biological handling is constrained.

Molecule Profile & Retrosynthetic Logic

PropertyDescription
Target Molecule (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol
CAS Number 829-19-6 (Racemate), Specific (S)-enantiomer varies by catalog
Substrate 2,4-Dimethoxyacetophenone
Key Challenge The electron-rich dimethoxy ring reduces electrophilicity of the carbonyl, requiring highly active catalysts.
Stereocontrol (S)-configuration required. Standard Prelog rule reduction usually yields (S).
Decision Matrix: Biocatalysis vs. Chemocatalysis
FeatureBiocatalysis (KRED)Chemical ATH (Ru-TsDPEN)
Enantioselectivity Excellent (>99% ee)Good (95-98% ee)
Conditions Aqueous buffer, 30°C, pH 7Organic solvent, 25-40°C, Inert atm
Safety Non-toxic, biodegradableRu metal removal required
Scale-Up Factor Linear (Volumetric)Non-linear (Heat transfer/Mixing)

Primary Protocol: Biocatalytic Reduction

Mechanism: The Ketoreductase (KRED) enzyme transfers a hydride from the cofactor NADPH to the si-face of the ketone. To make this economically viable, a Glucose Dehydrogenase (GDH) coupled system regenerates NADPH from NADP+ using glucose as the sacrificial reductant.

Reaction Pathway Visualization

Biocatalysis Substrate 2,4-Dimethoxyacetophenone Product (1S)-Alcohol Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation KRED KRED Enzyme KRED->Substrate Catalyzes GDH GDH Enzyme GDH->Glucose Catalyzes

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by glucose oxidation.

Materials (100g Scale)
  • Substrate: 2,4-Dimethoxyacetophenone (100 g, 0.55 mol).

  • Enzyme: Commercial KRED Screening Kit (Select "S-selective" variant, e.g., from Codexis or evoxx). Load: 1-2 wt%.

  • Cofactor: NADP+ (100 mg - catalytic amount).

  • Recycle System: Glucose (150 g, 1.5 eq) + GDH (CDX-901 or equivalent, 200 mg).

  • Buffer: 1.0 L Potassium Phosphate (100 mM, pH 7.0) + 1 mM MgSO4.

  • Cosolvent: DMSO or Isopropanol (10% v/v) to aid solubility.

Step-by-Step Protocol
  • Buffer Preparation: In a 3L reactor equipped with an overhead stirrer and pH stat, charge 1.0 L of phosphate buffer. Adjust pH to 7.0.

  • Cofactor Mix: Add Glucose (150 g) and NADP+ (100 mg). Stir until dissolved.

  • Enzyme Charge: Add the GDH enzyme and the selected KRED enzyme. Note: Enzymes are potential sensitizers; handle with care.

  • Substrate Addition: Dissolve the ketone (100 g) in 100 mL DMSO (warm slightly if needed). Add this solution dropwise to the reactor over 1 hour to prevent enzyme shock.

  • Reaction: Stir at 30°C at 250 rpm.

    • pH Control: As glucose oxidizes to gluconic acid, pH will drop. Use the pH stat to automatically titrate 2M NaOH to maintain pH 7.0. This is the self-validating aspect of the reaction; if NaOH consumption stops, the reaction has stalled.

  • Monitoring: Check conversion via HPLC every 4 hours. Reaction typically completes in 18-24 hours.

  • Workup:

    • Add Celite (20 g) and filter to remove protein sludge.

    • Extract the aqueous phase with Methyl tert-butyl ether (MtBE) (3 x 400 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

Secondary Protocol: Asymmetric Transfer Hydrogenation (ATH)

Context: Use this if biological handling is unavailable. This method uses a "Noyori-type" catalyst.

Materials (50g Scale)
  • Substrate: 2,4-Dimethoxyacetophenone (50 g).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%). Note: (S,S)-ligand typically yields the (S)-alcohol.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope).

  • Solvent: Dichloromethane (DCM) or neat in H-source.

Step-by-Step Protocol
  • Inerting: Purge a 500 mL flask with Nitrogen for 15 minutes. Oxygen poisons the Ruthenium hydride species.

  • Charge: Add substrate (50 g) and 150 mL of the Formic Acid/TEA mixture.

  • Catalyst Addition: Add the Ru-catalyst (approx. 800 mg) quickly against a counter-flow of nitrogen.

  • Reaction: Stir at 28-30°C. Monitor CO2 evolution (bubbler).

    • Caution: Exothermic reaction. Ensure cooling is available.

  • Quench: Once HPLC shows >98% conversion, dilute with water (200 mL) and extract with DCM.

  • Purification: Pass the organic layer through a silica plug to remove Ruthenium residues (critical for pharma applications).

Downstream Processing (DSP) & Quality Control

Scale-Up Workflow[1]

DSP Reactor Bioreactor (pH 7, 30°C) Filter Celite Filtration (Remove Enzyme) Reactor->Filter Extraction L-L Extraction (MtBE or EtOAc) Filter->Extraction Evap Solvent Evaporation Extraction->Evap Cryst Crystallization (Hexane/EtOAc) Evap->Cryst QC QC: Chiral HPLC Cryst->QC

Figure 2: Downstream processing flow from reactor to isolated solid.

Analytical Method (Chiral HPLC)

To validate enantiomeric excess (ee), use the following method. Note that 2,4-dimethoxy substitution patterns can alter retention times compared to standard acetophenones.

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (The dimethoxy ring has strong absorption here).

  • Temperature: 25°C.

  • Expected Retention: (S)-enantiomer typically elutes second on AD-H columns (verify with racemate standard).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Enzyme inhibition by substrate or product.Switch from batch to fed-batch mode (slow addition of ketone).
Emulsion during Workup Protein denaturation at interface.Filter through a Celite pad before extraction. Add brine.
Low ee (<95%) Non-selective background reduction or wrong enzyme.Ensure no chemical reducing agents are present. Re-screen KRED library.
pH Instability Inadequate buffer capacity.Increase buffer conc. to 200mM or check NaOH feed line.

References

  • Biocatalytic Reduction of Hydroxyacetophenones

    • Hollmann, F. et al. "Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones." Z. Naturforsch. 2008.[1]

    • Relevance: Establishes the viability of ADH/KREDs for electron-rich acetophenones.
  • Chemical ATH Scale-Up

    • Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." J. Am. Chem. Soc.[2] 1995.[2][3]

    • Relevance: Foundational protocol for Ru-TsDPEN c
  • Chiral HPLC Method Development

    • YMC Co., Ltd.
    • Relevance: Protocol for screening polysaccharide columns (AD/OD) for benzyl alcohols.
  • Substrate Properties

    • Sigma-Aldrich Product Sheet: 1-(2,4-dimethoxyphenyl)ethanol.
    • Relevance: Physical property d

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol for Ester Synthesis

Introduction (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a chiral secondary benzylic alcohol with significant potential as a building block in the synthesis of high-value compounds, including pharmaceuticals and agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a chiral secondary benzylic alcohol with significant potential as a building block in the synthesis of high-value compounds, including pharmaceuticals and agrochemicals. The dimethoxy-substituted phenyl ring and the chiral hydroxyl group are key structural features that can be strategically modified to influence biological activity and physicochemical properties. Esterification of the secondary hydroxyl group is a fundamental transformation that allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile methods for the esterification of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol. The protocols described herein are grounded in established chemical principles and are designed to be adaptable to a variety of carboxylic acids, ensuring broad applicability in synthetic campaigns.

Core Principles of Ester Synthesis with Secondary Benzylic Alcohols

The esterification of a secondary alcohol like (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol involves the reaction of the hydroxyl group with a carboxylic acid or its activated derivative. The choice of method is dictated by several factors, including the steric hindrance of both the alcohol and the carboxylic acid, the presence of other sensitive functional groups, and the desired stereochemical outcome at the chiral center. Three primary strategies are highlighted in this guide:

  • Acylation with Acid Chlorides and Anhydrides: A classic and highly effective method involving the use of a base to facilitate the reaction.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling suitable for sensitive substrates.

  • Mitsunobu Reaction: A powerful method that proceeds with inversion of stereochemistry, offering a route to esters with the opposite (R)-configuration at the benzylic carbon.

Method 1: Acylation with Acid Chlorides/Anhydrides in the Presence of a Base

This method is a straightforward and widely used approach for ester synthesis. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride or anhydride. A base, typically pyridine or a tertiary amine, is essential to neutralize the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst.[1][2][3]

Causality of Experimental Choices:

  • Base: Pyridine is often used as it serves as both a base and a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate.[1][3] For less reactive systems or sterically hindered alcohols, a stronger, non-nucleophilic base like triethylamine can be employed in conjunction with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[4]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acid chloride/anhydride.[1]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.[1]

Experimental Workflow: Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol and pyridine/DMAP in anhydrous DCM B Cool solution to 0 °C (ice bath) A->B C Add acid chloride or anhydride dropwise B->C D Stir at 0 °C for 30 min, then warm to room temperature C->D E Monitor reaction by TLC/LC-MS D->E F Quench with water/dilute acid E->F G Extract with organic solvent F->G H Wash with brine, dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: General workflow for acylation of the target alcohol.

Detailed Protocol: Synthesis of (1S)-1-(2,4-dimethoxyphenyl)ethyl acetate

  • Preparation: To a solution of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar), add pyridine (1.5 mmol, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add acetyl chloride (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically DMAP.[5][6][7] This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered components.[6]

Causality of Experimental Choices:

  • Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]

  • Catalyst: DMAP acts as an acyl transfer agent by reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[6] This suppresses the formation of the N-acylurea byproduct.[7]

  • Byproduct Removal: A major consideration is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can often be removed by filtration. Using the water-soluble EDC simplifies workup, as the corresponding urea byproduct can be removed with an aqueous wash.

Reaction Mechanism: Steglich Esterification

G RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DMAP DMAP Ester Ester Product N_acylpyridinium->Ester + Alcohol DMAPH DMAP-H⁺ Alcohol (1S)-Alcohol DCU DCU Byproduct

Caption: Simplified mechanism of the Steglich esterification.

Detailed Protocol: Steglich Esterification with Benzoic Acid

  • Preparation: In a round-bottom flask, dissolve (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol (1.0 mmol, 1.0 eq), benzoic acid (1.2 mmol, 1.2 eq), and a catalytic amount of DMAP (0.1 mmol, 0.1 eq) in anhydrous dichloromethane (15 mL).

  • Reaction: Cool the mixture to 0 °C and add a solution of DCC (1.1 mmol, 1.1 eq) in dichloromethane (5 mL). Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Wash the filtrate with 0.5 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the ester.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the synthesis of esters from primary and secondary alcohols with a complete inversion of stereochemistry at the alcohol carbon.[8][9][10] This is achieved through an SN2 displacement mechanism.[11] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Causality of Experimental Choices:

  • Reagents: PPh₃ and DEAD combine to activate the alcohol, converting the hydroxyl group into a good leaving group.[9]

  • Nucleophile: The carboxylate anion, formed from the carboxylic acid, acts as the nucleophile. The pKa of the carboxylic acid should generally be below 13 for the reaction to proceed efficiently.[10]

  • Stereochemistry: The SN2 nature of the reaction ensures a predictable inversion of configuration, making it invaluable for accessing specific stereoisomers.[8][11] For the (1S)-alcohol starting material, the Mitsunobu reaction will yield the (1R)-ester.

Detailed Protocol: Mitsunobu Reaction for Stereochemical Inversion

  • Preparation: To a solution of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol (1.0 mmol, 1.0 eq), a carboxylic acid (e.g., p-nitrobenzoic acid, 1.2 mmol, 1.2 eq), and triphenylphosphine (1.3 mmol, 1.3 eq) in anhydrous THF (15 mL) at 0 °C under an inert atmosphere, add DIAD (1.3 mmol, 1.3 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash chromatography. Alternatively, the triphenylphosphine oxide byproduct can be partially removed by precipitation from a solvent like diethyl ether.

  • Purification: Purify the crude product by flash column chromatography to isolate the inverted ester.

Summary of Methods and Expected Outcomes

Method Key Reagents Stereochemical Outcome Advantages Considerations
Acylation Acid Chloride/Anhydride, Pyridine/DMAPRetentionHigh yield, fast, widely applicable.Acid chloride/anhydride sensitivity to moisture; byproduct removal.
Steglich Esterification Carboxylic Acid, DCC/EDC, DMAPRetentionMild conditions, suitable for sensitive substrates.[6]Stoichiometric urea byproduct removal; potential for N-acylurea side product.[7]
Mitsunobu Reaction Carboxylic Acid, PPh₃, DEAD/DIADInversionStereospecific inversion, mild conditions.[8]Stoichiometric byproducts (phosphine oxide, hydrazine derivative) can complicate purification.[8]

Analytical Characterization

The successful synthesis and purity of the resulting esters should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and the formation of the ester linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): For chiral starting materials, chiral HPLC is essential to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product, especially after a Mitsunobu reaction to confirm the inversion of stereochemistry.[12] Derivatization into diastereomers might be necessary for separation on certain chiral stationary phases.[13]

References

  • Bienzymatic Dynamic Kinetic Resolution of Secondary Alcohols by Esterification/Racemization in Water. ResearchGate. Available from: [Link]

  • Esterification and etherification of steroid and terpene under Mitsunobu conditions. Semantic Scholar. Available from: [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available from: [Link]

  • Bienzymatic Dynamic Kinetic Resolution of Secondary Alcohols by Esterification/Racemization in Water. PubMed. Available from: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]

  • Steglich esterification. Grokipedia. Available from: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available from: [Link]

  • Steglich Esterification. SynArchive. Available from: [Link]

  • Steglich esterification. Wikipedia. Available from: [Link]

  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. ACS Publications. Available from: [Link]

  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. Available from: [Link]

  • Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. Available from: [Link]

  • Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. OrgoSolver. Available from: [Link]

  • Acid chlorides and acid anhydrides react with alcohols to make esters. uobabylon.edu.iq. Available from: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Acid to Ester - Common Conditions. organic-reaction.com. Available from: [Link]

  • Esterification of various benzylic alcohols under Mitsunobu reaction... ResearchGate. Available from: [Link]

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. SCIRP. Available from: [Link]

  • Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. PMC. Available from: [Link]

  • Aminopyridines as acylation catalysts for tertiary alcohols. Bar-Ilan University Research Authority. Available from: [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available from: [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. PMC. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. acs.org. Available from: [Link]

  • A comparative esterification of benzyl alcohol with acetic acid over zeolites Hβ, HY and HZSM5. ResearchGate. Available from: [Link]

  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available from: [Link]

  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Racemization Issues of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Welcome to the technical support center for (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve racemizat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve racemization issues encountered during their experiments. By understanding the underlying mechanisms and implementing the robust protocols outlined below, you can ensure the stereochemical integrity of your chiral alcohol.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol.

Q1: What is racemization and why is it a concern for (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol, maintaining its specific three-dimensional arrangement (stereochemistry) is often critical for its biological activity or its function as a chiral building block in pharmaceutical synthesis. Racemization leads to a loss of enantiomeric purity, which can result in reduced efficacy, altered pharmacological profiles, or complete loss of the desired biological effect.

Q2: What are the primary factors that can induce racemization of this specific chiral alcohol?

A2: The primary drivers of racemization for benzylic alcohols such as (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol are exposure to acidic or basic conditions, and elevated temperatures.[1] The presence of the electron-donating methoxy groups on the phenyl ring can stabilize a carbocation intermediate, making the compound particularly susceptible to racemization under acidic conditions via an SN1-type mechanism.[2]

Q3: How can I tell if my sample of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol has racemized?

A3: The most reliable way to determine if your sample has racemized is by measuring its enantiomeric excess (ee). This is typically done using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.[3][4][5] Polarimetry can also be used, but it is less precise and requires a pure sample with a known specific rotation.[3]

Q4: Can I reverse the racemization process?

A4: Reversing racemization to regain a single enantiomer is a complex process known as resolution. Common methods include diastereomeric salt formation with a chiral resolving agent, kinetic resolution using enzymes, or preparative chiral chromatography.[6][7] More advanced techniques like dynamic kinetic resolution (DKR) can theoretically convert a racemate entirely into one enantiomer by combining resolution with in-situ racemization of the undesired enantiomer.[8][9]

II. Troubleshooting Guide: Diagnosing and Solving Racemization

This section provides a structured approach to identifying the cause of racemization in your experiments and offers targeted solutions.

Issue 1: Loss of Enantiomeric Excess (ee) After Reaction Workup

Symptoms:

  • Chiral HPLC/GC analysis shows a decrease in the percentage of the desired (1S) enantiomer after aqueous workup or extraction.

  • The final isolated product has a significantly lower optical rotation than expected.

Potential Causes & Solutions:

CauseMechanistic ExplanationTroubleshooting Steps & Solutions
Acidic or Basic Workup Conditions The benzylic alcohol is prone to forming a resonance-stabilized carbocation under acidic conditions or a corresponding alkoxide under basic conditions, both of which can lead to loss of stereochemical integrity.[2]1. Neutralize Carefully: Ensure the reaction mixture is brought to a neutral pH (6.5-7.5) before extraction. Use mild neutralizing agents like saturated sodium bicarbonate (for acidic solutions) or dilute ammonium chloride (for basic solutions). 2. Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the exposure time to potentially harmful pH conditions. 3. Use Buffered Washes: Employ buffered aqueous solutions (e.g., phosphate buffer at pH 7) for washing steps.
Elevated Temperatures During Solvent Removal Excessive heat during concentration on a rotary evaporator can provide the activation energy needed for racemization, especially if trace acidic or basic impurities are present.[1]1. Low-Temperature Evaporation: Remove solvents under reduced pressure at or below room temperature (20-25°C). 2. Azeotropic Removal: For high-boiling solvents, consider adding a lower-boiling solvent to form an azeotrope that can be removed at a lower temperature.
Issue 2: Racemization During Chromatographic Purification

Symptoms:

  • Fractions collected from silica gel chromatography show decreasing enantiomeric excess in later fractions.

  • The overall ee of the purified product is lower than the crude material.

Potential Causes & Solutions:

CauseMechanistic ExplanationTroubleshooting Steps & Solutions
Acidic Nature of Standard Silica Gel Standard silica gel is inherently acidic and can promote the formation of the benzylic carbocation, leading to racemization as the compound passes through the column.1. Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), and then pack the column. This will neutralize the acidic sites. 2. Use Alternative Stationary Phases: Consider using neutral alumina or other less acidic stationary phases like Florisil®. 3. Chiral Chromatography: For optimal preservation of enantiopurity, utilize preparative chiral HPLC or SFC (Supercritical Fluid Chromatography).[4][5]
Prolonged Exposure on the Column The longer the compound remains on the stationary phase, the greater the opportunity for racemization to occur.1. Optimize Mobile Phase: Develop a mobile phase system that provides good separation with a reasonable retention time. 2. Flash Chromatography: Use flash chromatography with positive pressure to expedite the separation process.
Issue 3: Gradual Loss of Enantiomeric Purity During Storage

Symptoms:

  • A sample with a high initial ee shows a decrease in enantiomeric purity over time when re-analyzed.

Potential Causes & Solutions:

CauseMechanistic ExplanationTroubleshooting Steps & Solutions
Storage in Protic Solvents or Non-Inert Atmosphere Protic solvents (e.g., methanol, ethanol) can facilitate proton exchange, and exposure to air (which contains CO₂ and moisture) can create a slightly acidic environment, both of which can catalyze slow racemization over time.1. Store Neat or in Aprotic Solvents: If possible, store the compound neat (as a solid or oil). If a solvent is necessary, use dry, aprotic solvents like hexanes, toluene, or dichloromethane. 2. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture. 3. Low Temperature: Store the sample at low temperatures (e.g., in a refrigerator at 2-8°C or a freezer at -20°C) to minimize the rate of any potential degradation or racemization.

III. Experimental Protocols

Protocol 1: Monitoring Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of 1-(2,4-dimethoxyphenyl)ethan-1-ol.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These are known for their broad applicability to a wide range of chiral compounds.[4]

  • Mobile Phase Screening:

    • Begin with a normal-phase mobile phase, typically a mixture of hexane or heptane and a polar modifier like isopropanol (IPA) or ethanol.

    • Start with a composition of 90:10 (v/v) hexane:IPA and adjust the ratio to optimize separation. Increasing the percentage of the alcohol modifier will generally decrease retention time.

  • Analysis Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25°C (ambient)

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection and Data Analysis:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject a small volume (e.g., 5-10 µL).

    • Identify the peaks corresponding to the (1S) and (1R) enantiomers (this may require a racemic standard).

    • Calculate the enantiomeric excess using the peak areas:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Small-Scale Neutralization of Silica Gel for Flash Chromatography
  • Weigh the required amount of silica gel for your column.

  • In a fume hood, prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use for your chromatography.

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v). For example, for every 100 mL of solvent in your slurry, add 0.5 mL of Et₃N.

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack the column with the neutralized silica gel slurry as you normally would.

  • Run the chromatography using a mobile phase that also contains 0.5% (v/v) triethylamine.

IV. Visualizing the Racemization Mechanism

The following diagram illustrates the proposed carbocation-mediated racemization pathway for (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol under acidic conditions.

Racemization_Mechanism cluster_S (1S)-Enantiomer cluster_Carbocation Achiral Intermediate cluster_R (1R)-Enantiomer S_alcohol (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol Carbocation Planar Carbocation (Resonance Stabilized) S_alcohol->Carbocation Protonation (H⁺) -H₂O R_alcohol (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol Carbocation->R_alcohol Nucleophilic Attack (H₂O) -H⁺ Carbax Carbocation->Carbax Carbax->S_alcohol Nucleophilic Attack (H₂O) -H⁺

Caption: Acid-catalyzed racemization via a planar carbocation.

This diagram illustrates how the protonation of the hydroxyl group leads to the loss of water and the formation of a planar, achiral carbocation. The subsequent nucleophilic attack by water can occur from either face of the carbocation with equal probability, resulting in a racemic mixture of the (1S) and (1R) enantiomers.

V. References

  • Determination of enantiomeric excess. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • Benzyl Alcohol and Racemization - ResearchGate. (n.d.). Retrieved from ResearchGate.

  • Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019, November 5). Retrieved from pubs.acs.org.

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Retrieved from onlinelibrary.wiley.com.

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Retrieved from pubs.rsc.org.

  • A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography - Benchchem. (n.d.). Retrieved from BenchChem.

  • Treated with HI and losing H_{2}O, chiral derivatives of benzyl alcohol generate benzyl iodides... - Homework.Study.com. (n.d.). Retrieved from Homework.Study.com.

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. (2022, September 8). Retrieved from pubs.acs.org.

  • Understanding benzyl alcohol aggregation by chiral modification: the pairing step. (2020, October 23). Retrieved from pubs.rsc.org.

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Retrieved from National Institutes of Health.

  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from Royal Society of Chemistry.

  • Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org.

  • Racemization of chiral amino alcohols: Catalyst selection and characterization | Request PDF - ResearchGate. (2025, August 6). Retrieved from ResearchGate.

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential - RotaChrom. (2025, January 31). Retrieved from RotaChrom.

  • Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. (n.d.). Retrieved from National Institutes of Health.

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - MDPI. (2018, October 29). Retrieved from MDPI.

  • (PDF) Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase - ResearchGate. (2013, March 4). Retrieved from ResearchGate.

  • Cyclic Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis | ChemRxiv. (n.d.). Retrieved from ChemRxiv.

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (2021, September 19). Retrieved from MDPI.

  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2015, July 5). Retrieved from Chemistry LibreTexts.

  • Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers | LCGC International. (2023, April 26). Retrieved from LCGC International.

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F. (2019, September 3). Retrieved from Royal Society of Chemistry.

  • Toward preparative resolution of chiral alcohols by an organic chemical method - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from Royal Society of Chemistry.

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). Retrieved from National Institutes of Health.

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications. (2023, July 28). Retrieved from pubs.acs.org.

  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution - ETH Library. (n.d.). Retrieved from ETH Library.

  • Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline. (n.d.). Retrieved from Pharmaguideline.

Sources

Optimization

stability of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol under acidic or basic conditions

Technical Support Center: (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol Welcome to the technical support guide for (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol. This document provides in-depth answers and troubleshooting protocols fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Welcome to the technical support guide for (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol. This document provides in-depth answers and troubleshooting protocols for researchers, chemists, and drug development professionals working with this compound. Our goal is to explain the chemical principles behind its stability and provide actionable guidance for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most common challenges encountered when handling (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol, focusing on its stability under acidic and basic conditions.

Section 1: Stability in Acidic Conditions

Question 1: I'm observing significant degradation of my compound during an acidic workup or silica gel chromatography. Why is this happening?

Answer: This is a common and expected issue. (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a secondary benzylic alcohol that is highly susceptible to acid-catalyzed dehydration. The underlying reason for this instability is the electronic nature of the aromatic ring.

  • Mechanism of Degradation: The two methoxy groups (-OCH₃) at the C2 and C4 positions are powerful electron-donating groups. Under acidic conditions, the hydroxyl group (-OH) is protonated to form a good leaving group, water (H₂O). The departure of water is facilitated by the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized through resonance by the electron-donating methoxy groups, which delocalize the positive charge across the aromatic ring.[1] This stabilization dramatically lowers the activation energy for the dehydration reaction, making it proceed readily even under mildly acidic conditions. The subsequent loss of a proton from the adjacent carbon results in the formation of a styrene derivative.

  • Key Takeaway: The high reactivity is not a flaw in your compound but a fundamental electronic property. Standard acidic workups (e.g., washing with 1M HCl) or chromatography on untreated silica gel (which is inherently acidic) will likely cause partial or complete elimination.

// Reactant reactant [label=<

(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

];

// Protonation Step H_plus [label="+ H⁺", shape=plaintext]; protonated [label=<

Protonated Alcohol Intermediate

];

// Carbocation Formation carbocation [label=<

Resonance-Stabilized Benzylic Carbocation

]; H2O_out [label="- H₂O", shape=plaintext];

// Elimination Step product [label=<

2,4-dimethoxy-1-vinylbenzene

]; H_plus_out [label="- H⁺", shape=plaintext];

// Edges reactant -> H_plus [style=invis]; H_plus -> protonated [label="Step 1: Protonation", fontcolor="#202124"]; protonated -> H2O_out [style=invis]; H2O_out -> carbocation [label="Step 2: Loss of H₂O (Rate-Determining)", fontcolor="#202124"]; carbocation -> H_plus_out [style=invis]; H_plus_out -> product [label="Step 3: Deprotonation", fontcolor="#202124"]; } .enddot Caption: Figure 1. Acid-Catalyzed E1 Dehydration Mechanism

Question 2: What are the likely degradation products, and how can I mitigate this instability during purification?

Answer: The primary degradation product under acidic conditions is 2,4-dimethoxy-1-vinylbenzene (the corresponding styrene) via an E1 elimination mechanism.[2] In some cases, depending on the nucleophiles present, you might also observe products from Sₙ1 substitution.

Mitigation Strategies:

  • Neutralize Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing a slurry of the silica in a solvent like ethyl acetate or hexane containing 1-2% triethylamine (Et₃N), then packing the column with this slurry. The triethylamine will neutralize the acidic silanol groups on the silica surface.

  • Use Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column for purification, as these are less likely to promote acid-catalyzed reactions.

  • Aqueous Workup Modifications:

    • Avoid strong acidic washes.

    • If an acid wash is necessary, use a very dilute, weak acid and perform the extraction quickly at low temperatures (0-5 °C).

    • Immediately follow with a neutralizing wash, such as saturated sodium bicarbonate (NaHCO₃) solution, to quench any residual acid.

  • Aprotic Solvents: When possible, use aprotic solvents during reactions and workups to minimize sources of protons.

Table 1: Summary of Stability Profile

ConditionStabilityPrimary Degradation ProductRecommended Action
Strong Acid (e.g., 1M HCl, H₂SO₄)Highly Unstable 2,4-dimethoxy-1-vinylbenzeneAvoid completely.
Weak Acid (e.g., Acetic Acid, NH₄Cl)Unstable 2,4-dimethoxy-1-vinylbenzeneUse with caution, at low temperatures, for short durations.
Lewis Acids (e.g., ZnCl₂, AlCl₃)Highly Unstable Varies (alkylation, elimination)Avoid unless part of a planned reaction.
Silica Gel (untreated) Unstable 2,4-dimethoxy-1-vinylbenzeneNeutralize with Et₃N or use alternative stationary phase.
Neutral to Mild Base (pH 7-10)Generally Stable None expectedSafe for workup and storage.
Strong Base (e.g., NaH, n-BuLi)Reactive Corresponding alkoxideStable, but will deprotonate the hydroxyl group.
Section 2: Stability in Basic Conditions

Question 3: Is (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol stable under basic conditions?

Answer: Yes, the compound is generally stable in the presence of common inorganic and organic bases (e.g., NaOH, K₂CO₃, triethylamine, pyridine). The C-O bond is not susceptible to cleavage by bases. The only reaction to expect is the deprotonation of the acidic hydroxyl proton by a sufficiently strong base to form the corresponding alkoxide.

  • Reactivity with Strong Bases: Very strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or sodium amide (NaNH₂) will readily deprotonate the alcohol to form a sodium or lithium alkoxide. This is not a degradation pathway but a standard chemical transformation often used to activate the alcohol for subsequent reactions (e.g., Williamson ether synthesis).

  • Workup and Purification: Basic aqueous workups (e.g., washing with NaHCO₃ or dilute NaOH) are generally safe and are often recommended to ensure any residual acidic catalysts from a prior step are neutralized. The compound is stable on standard silica gel that has been neutralized with a base like triethylamine.

Section 3: Experimental Protocols

Question 4: How can I perform a forced degradation study to quantitatively assess the stability of my compound?

Answer: A forced degradation or stress testing study is essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[3][4] This protocol outlines a typical approach.

Objective: To determine the degradation pathway and kinetics of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol under various stress conditions.

Analytical Method: A validated HPLC-UV method capable of separating the parent compound from its potential degradants is required. A C18 column is often a good starting point.

Protocol: Forced Degradation Workflow

  • Stock Solution Preparation: Prepare a stock solution of the alcohol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Note: Avoid alcohol co-solvents for acid/base hydrolysis studies to prevent potential trans-etherification or other side reactions.[3][5]

  • Stress Conditions: For each condition, mix your stock solution with the stressor solution, typically in a 1:1 ratio. Include a control sample stored under ambient conditions. The goal is to achieve 5-20% degradation.[6]

    • Acid Hydrolysis:

      • Condition A: 0.1 M HCl at 60 °C.

      • Condition B: 1 M HCl at room temperature.

    • Base Hydrolysis:

      • Condition A: 0.1 M NaOH at 60 °C.

      • Condition B: 1 M NaOH at room temperature.

    • Oxidative Degradation:

      • Condition: 3% H₂O₂ at room temperature.

    • Thermal Degradation:

      • Condition: Store the solid compound and the solution at 80 °C.

    • Photolytic Degradation:

      • Condition: Expose the solid and solution to UV light (e.g., 254 nm) and/or white light as per ICH Q1B guidelines.

  • Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours). Adjust timing based on the compound's reactivity.

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid/base samples by adding an equimolar amount of base/acid, respectively.

    • Dilute all samples to the same final concentration with the mobile phase.

    • Analyze by HPLC-UV. Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.[7]

    • Use an HPLC-MS method to identify the mass of the major degradation products to confirm their structures.

Forced_Degradation_Workflow prep_stock prep_stock acid acid prep_stock->acid base base prep_stock->base oxid oxid prep_stock->oxid therm therm prep_stock->therm photo photo prep_stock->photo sampling sampling acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench quench sampling->quench hplc hplc quench->hplc data data hplc->data

References

  • Wan, P., & Budac, D. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wan, P., & Budac, D. (1986). Structure-Reactivity Studies and Catalytic Effects in the Photosolvolysis of Methoxy-substituted Benzyl Alcohols. RSC Publishing. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Angewandte Chemie International Edition, 50(34), 7891-7894. [Link]

  • Hunt, I. (n.d.). Eliminations of Benzylic Systems. University of Calgary, Department of Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. AESL. [Link]

  • Sumby, C. J., & Walton, J. C. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. Chemistry – A European Journal, 26(58), 13035-13054. [Link]

  • S. Prati, et al. (2018). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. AIR Unimi. [Link]

  • Nguyen, T. H. T., et al. (2021). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition. Chalmers University of Technology Research. [Link]

  • Chemistry Stack Exchange. (n.d.). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]

  • Drug Discovery & Development. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Kärkäs, M. D. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(44), 17533-17538. [Link]

  • National Center for Biotechnology Information. (n.d.). Veratryl alcohol. PubChem Compound Database. [Link]

  • Sinha, A. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin, Issue N°31. [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Determining the Absolute Configuration of 1-(2,4-dimethoxyphenyl)ethan-1-ol

Executive Summary & Technical Context[1][2][3][4][5] The determination of absolute configuration for 1-(2,4-dimethoxyphenyl)ethan-1-ol (CAS: 829-19-6) is a critical quality attribute in the synthesis of resorcinol-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

The determination of absolute configuration for 1-(2,4-dimethoxyphenyl)ethan-1-ol (CAS: 829-19-6) is a critical quality attribute in the synthesis of resorcinol-based natural products and chiral pharmacophores. Unlike simple phenyl-ethanols, the 2-methoxy substituent introduces significant steric and electronic ortho-effects that can distort standard predictive models (e.g., Kazlauskas’ rule in biocatalysis).

This guide moves beyond theoretical assignment, providing three empirically validated workflows to unambiguously determine the (


) or (

) configuration.
The Stereochemical Challenge
  • Compound: 1-(2,4-dimethoxyphenyl)ethan-1-ol

  • Chiral Center: C1 (Benzylic position)

  • Key Interference: The ortho-methoxy group restricts rotation and alters the binding pocket fit in enzymatic resolutions, making "standard" optical rotation comparisons unreliable without computational verification.

Method A: The Chemical "Gold Standard" – Modified Mosher’s Method (NMR)

Verdict: Most reliable for de novo determination without reference standards. Principle: Derivatization with chiral solvating agents (MTPA-Cl) creates diastereomers with distinct NMR chemical shifts (


) due to the anisotropic shielding of the Mosher acid's phenyl ring.
Experimental Protocol

Step 1: Preparation of Diastereomeric Esters Perform two parallel micro-scale reactions (


):
  • Reaction A: Substrate +

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl].
  • Reaction B: Substrate +

    
    -(+)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl].

Reagents: Dry Pyridine (


-pyridine can allow direct NMR), DMAP (cat.), and 10 mg of alcohol substrate.
Conditions: Stir at RT for 4–12 hours under 

. Quench with water, extract with

.

Step 2: NMR Analysis (


 Calculation) 
Acquire 

-NMR (400 MHz or higher) for both crude esters.[1] Focus on the protons directly attached to the chiral center (methine

) and the adjacent groups (methyl

, aromatic

).

Step 3: The Configuration Model Calculate the difference in chemical shift:



(Note: 

-ester refers to the ester derived from

-MTPA-Cl).
  • Interpretation: Arrange the molecule so the C-H bond of the chiral center is eclipsed with the carbonyl of the ester. The phenyl group of the MTPA moiety will shield the substituents on its side (causing an upfield shift, negative

    
    ).
    
Visualization: Mosher Shielding Model

MosherModel cluster_0 Mosher Ester Conformation Ester Ester Linkage (s-cis conformation) MTPA_Ph MTPA Phenyl Group (Shielding Cone) Ester->MTPA_Ph Spatial Orientation Substrate_R1 Substrate Group 1 (Shielded if Δδ < 0) MTPA_Ph->Substrate_R1 Shields Substrate_R2 Substrate Group 2 (Deshielded if Δδ > 0) MTPA_Ph->Substrate_R2 No Shielding

Figure 1: Logic flow for assigning configuration based on anisotropic shielding effects in Mosher esters.

Method B: Biocatalytic Kinetic Resolution (Validation Probe)

Verdict: Excellent for preparative separation; requires caution for absolute assignment due to ortho-substitution. Enzyme: Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

The "Ortho-Effect" Warning

While CAL-B follows Kazlauskas’ Rule for most secondary alcohols (preferring the (


)-enantiomer), ortho-substituents like the 2-methoxy group in 1-(2,4-dimethoxyphenyl)ethan-1-ol can cause steric clashes in the active site.
  • Standard Rule: CAL-B acetylates the (

    
    )-alcohol faster.
    
  • Validation: If the remaining alcohol is levorotatory (-) and the acetate product is dextrorotatory (+), and this matches literature analogs, the assignment is likely (

    
    ) for the alcohol and (
    
    
    
    ) for the acetate. However, this must be confirmed with Method A.
Protocol: Analytical Scale Resolution
  • Mix: 50 mg Substrate + 150 mg Vinyl Acetate (acyl donor) + 2 mL MTBE (solvent).

  • Catalyst: Add 20 mg Immobilized CAL-B.

  • Incubate: Shake at 30°C, 200 rpm.

  • Monitor: Sample at

    
    . Analyze via Chiral HPLC.
    
Chiral HPLC Conditions
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption due to dimethoxybenzene).

Method C: Chiroptical Spectroscopy (VCD / DFT)

Verdict: Non-destructive and unambiguous, but requires specialized hardware. Method: Vibrational Circular Dichroism (VCD).[2]

Unlike simple Optical Rotation (polarimetry), which is a single number at one wavelength (sodium D-line), VCD measures differential absorption of circularly polarized IR light across the vibrational spectrum.

Workflow:

  • Measure: Experimental VCD spectrum of the pure enantiomer in

    
    .
    
  • Compute: Calculate the predicted VCD spectrum for the (

    
    )-enantiomer using DFT (B3LYP/6-31G* level).
    
  • Compare: If the experimental bands align (positive/negative signs match) with the calculated (

    
    )-spectrum, the sample is (
    
    
    
    ). If they are mirror images, the sample is (
    
    
    ).

Comparative Analysis & Decision Matrix

FeatureMethod A: Mosher (NMR)Method B: Biocatalytic (CAL-B)Method C: VCD / DFT
Reliability High (Direct physical evidence)Medium (Inferred via empirical rule)Very High (Direct quantum mechanical link)
Cost Low (Standard NMR + Reagents)Low (Enzyme + HPLC)High (Requires VCD spectrometer)
Time 24 Hours48 Hours (Reaction + HPLC)1 Week (Computation + Instrument time)
Sample Req. ~10 mg (Destructive)~50 mg (Recoverable)~50 mg (Non-destructive)
Best For Initial Unknown Assignment Scale-up / Production Regulatory Submission
Decision Logic Diagram

DecisionTree Start Start: Unknown Configuration 1-(2,4-dimethoxyphenyl)ethan-1-ol IsPure Is the sample enantiopure? Start->IsPure Mosher Perform Mosher's Method (NMR) Calc Δδ(SR) IsPure->Mosher Yes (Small Scale) VCD Perform VCD Analysis Compare w/ DFT IsPure->VCD Yes (Regulatory/Non-destructive) Enzymatic Perform Kinetic Resolution (CAL-B) Check HPLC Retention IsPure->Enzymatic No (Racemic Mixture) Result Absolute Configuration (R) or (S) Determined Mosher->Result Definitive Assignment VCD->Result Definitive Assignment Enzymatic->Result Preparative Separation + Tentative Assignment

Figure 2: Strategic workflow for selecting the appropriate determination method.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.

  • Kazlauskas, R. J., Weissfloch, A. N., Rappaport, A. T., & Cuccia, L. A. (1991).[3] A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa.[3] The Journal of Organic Chemistry, 56(8), 2656-2665.

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[4] Angewandte Chemie International Edition, 43(7), 788-824.

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627.

Sources

Comparative

Validating Optical Purity of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol Standards

Executive Summary (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a critical chiral building block, often employed in the synthesis of resorcinol-derived pharmaceuticals and agrochemicals. Its optical purity is non-negotiable;...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a critical chiral building block, often employed in the synthesis of resorcinol-derived pharmaceuticals and agrochemicals. Its optical purity is non-negotiable; even trace amounts of the (R)-enantiomer can alter biological activity or regulatory compliance.

This guide compares the three industry-standard methodologies for validating the optical purity of this specific standard: Chiral HPLC (The Gold Standard) , Mosher’s NMR (Absolute Configuration) , and Chiral GC (Process Control) .

Recommendation:

  • For Routine QC: Use Chiral HPLC (Amylose-based stationary phase).

  • For Primary Standard Certification: Use Mosher’s NMR to assign absolute configuration, followed by HPLC for quantitative ee% (enantiomeric excess).

Part 1: The Challenge & The Molecule

The presence of the electron-donating methoxy groups at the 2- and 4-positions creates a specific challenge:

  • Electronic Effects: The electron-rich ring can interact strongly with

    
    -acidic chiral selectors, requiring careful mobile phase tuning.
    
  • Lability: Benzylic alcohols with electron-donating groups are prone to racemization under highly acidic conditions.

PropertySpecification
Target Enantiomer (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol
CAS Number 120336-47-4 (Generic), Specific (S)-isomer CAS varies by vendor
Critical Impurity (1R)-enantiomer
Target ee% > 99.5% for analytical standards

Part 2: Comparative Analysis of Validation Methods

Method A: Chiral HPLC (High-Performance Liquid Chromatography)

Status: The Industry Workhorse

For this specific molecule, polysaccharide-based columns are superior to protein-based columns due to higher loading capacity and sharper peak shapes for aromatic alcohols.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, AD-3) is the primary recommendation. The 2,4-dimethoxy substitution pattern interacts favorably with the amylose helical grooves.

  • Mobile Phase: n-Hexane : Isopropanol (90:10). The alcohol modifier is critical; Isopropanol (IPA) generally provides better resolution (

    
    ) than Ethanol for this substrate due to hydrogen bonding modulation.
    
  • Detection: UV at 280 nm (maximizes signal from the aromatic ring).

Method B: Mosher’s Acid Derivatization ( H NMR)

Status: The Absolute Configuration Validator

When purchasing a "standard" from a new supplier, you cannot blindly trust the label. Mosher’s method uses


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) to create diastereomeric esters.[1][2] The chemical shift differences (

) between the (S)-MTPA and (R)-MTPA esters definitively prove whether you have the (S) or (R) alcohol.
Method C: Chiral GC (Gas Chromatography)

Status: Rapid Process Control

Because (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is a relatively small, volatile molecule, it can be analyzed via GC.

  • Column:

    
    -Cyclodextrin derivatives (e.g., Supelco 
    
    
    
    -DEX 120).
  • Pros: Faster run times (< 15 mins), no solvent waste.

  • Cons: Lower resolution for this specific sterically hindered substrate compared to HPLC; thermal stress can occasionally cause on-column racemization if the injector is too hot (>250°C).

Part 3: Data Summary & Performance Matrix

FeatureChiral HPLC (Amylose)Mosher's NMR (

H)
Chiral GC (

-DEX)
Polarimetry (

)
Primary Use Quantifying ee% (0.1% - 99.9%)Determining Absolute Config (R vs S)High-throughput Process ChecksQuick Identity Check
Resolution (

)
High (> 2.5 typical)N/A (Shift difference

)
Moderate (1.5 - 2.0)N/A
Limit of Detection < 0.05% impurity~1-2% impurity< 0.1% impurityLow Sensitivity
Sample Destructive? No (can recover)Yes (Derivatization)YesNo
Throughput 20-30 mins/sample4-6 hours (prep + run)10-15 mins/sample2 mins/sample
Cost per Run Moderate (Solvents)High (Deuterated solvents + MTPA)Low (Gas only)Negligible

Part 4: Detailed Experimental Protocols

Protocol 1: Chiral HPLC Validation (The Gold Standard)

Objective: Determine the precise enantiomeric excess of the standard.

  • System Prep: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5

    
    m) with n-Hexane/IPA (90:10 v/v) at 1.0 mL/min for 30 minutes. Column temp: 25°C.
    
  • Sample Prep: Dissolve 1.0 mg of the (1S)-standard in 1 mL of Ethanol (HPLC grade). Crucial: Also prepare a racemic mixture (mix equal parts (1S) standard and (1R) reference) to establish the resolution window.

  • Injection: Inject 5

    
    L of the racemate first.
    
    • Expected Result: Two baseline-separated peaks. For AD-H in Hexane/IPA, the (R)-enantiomer typically elutes first, followed by the (S)-enantiomer, but this must be confirmed via Protocol 2 or a certified reference.

  • Analysis: Inject the (1S)-standard. Calculate ee% using the formula:

    
    
    
Protocol 2: Mosher’s Ester Derivatization (Absolute Config)

Objective: Prove the "S" label is chemically accurate.

  • Reaction: In two separate vials, react 5 mg of the alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in Pyridine-

    
     (0.5 mL). Shake for 1 hour.
    
  • NMR: Acquire

    
    H NMR (400 MHz or higher) for both samples.
    
  • Analysis: Focus on the methoxy protons of the substrate (2,4-OMe) and the methine proton (-CH-OH).

  • Calculation: Calculate

    
    .
    
    • Interpretation: Using the Mosher model, the spatial arrangement of the protons relative to the phenyl ring of the MTPA auxiliary will shield/deshield specific protons. If the

      
       values match the spatial model for (S)-configuration, the standard is validated.
      

Part 5: Workflow Visualization

Diagram 1: The Validation Decision Tree

This logic flow ensures no assumptions are made about the sterility of the standard.

ValidationWorkflow Start Received (1S)-Standard Polarimetry Step 1: Polarimetry (Check sign of rotation) Start->Polarimetry Decision1 Matches Lit? (Likely Negative (-)) Polarimetry->Decision1 HPLC_Rac Step 2: HPLC (Racemic Mix) Establish Separation Window Decision1->HPLC_Rac Yes Reject Reject / Repurify Decision1->Reject No (Wrong Isomer) HPLC_Std Step 3: HPLC (Pure Standard) Quantify ee% HPLC_Rac->HPLC_Std NMR_Mosher Step 4: Mosher Analysis (If no certified ref available) HPLC_Std->NMR_Mosher First time validation Final Validated Certificate of Analysis HPLC_Std->Final Routine QC NMR_Mosher->Final Config Confirmed NMR_Mosher->Reject Config Mismatch

Caption: A self-validating workflow moving from rapid identity checks to quantitative purity and absolute configuration assignment.

Diagram 2: Mosher's Configuration Logic

Visualizing how the NMR shift difference confirms the stereochemistry.

MosherLogic Substrate (1S)-Alcohol ReactR React w/ (R)-MTPA-Cl Substrate->ReactR ReactS React w/ (S)-MTPA-Cl Substrate->ReactS S_Ester (S)-Mosher Ester ReactR->S_Ester Forms (S,S) diastereomer R_Ester (R)-Mosher Ester ReactS->R_Ester Forms (R,S) diastereomer Compare Compare NMR Shifts (Delta = S_ester - R_ester) S_Ester->Compare R_Ester->Compare Result Positive Delta on LHS Negative Delta on RHS = (S) Config Validated Compare->Result

Caption: The mechanistic logic of Mosher's analysis. The differential shielding confirms the spatial arrangement of the chiral center.

References

  • Kaikar, S. et al. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis. ResearchGate. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link

  • Gröger, H. et al. (2003).[3] Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters. Link

  • Rudolph Research Analytical. (2012). Specific Rotation Equation Vs Optical Rotation - Polarimetry. Link

  • Sigma-Aldrich (Merck).Chiralpak® AD-H Column Specifications and Application Guide. (General Reference for Column Selection).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Executive Summary Immediate Action Required: Treat (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol as a Non-Halogenated Organic Solvent/Solid Waste . While this specific chiral alcohol is not explicitly listed on EPA P-lists or U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol as a Non-Halogenated Organic Solvent/Solid Waste .

While this specific chiral alcohol is not explicitly listed on EPA P-lists or U-lists, its chemical structure (electron-rich aromatic ring coupled with a secondary alcohol) dictates strict segregation from strong oxidizers (e.g., Nitric Acid, Permanganates) to prevent exothermic decomposition. Standard high-temperature incineration via a licensed waste handler is the mandatory disposal route.

Chemical Hazard Profile & Characterization

Before initiating disposal, you must validate the physical state of your specific lot. While often supplied as a viscous oil or low-melting solid, the enantiopurity can affect the melting point compared to the racemate.

ParameterSpecification / RiskOperational Implication
CAS Number 1-(2,4-dimethoxyphenyl)ethanol (Generic: 829-19-6)Use for waste manifesting if specific isomer CAS is unavailable.
Hazard Class Irritant (Skin/Eye), Combustible PPE (Nitrile gloves, Goggles) is mandatory.
Reactivity Electron-Rich Aromatic System CRITICAL: High susceptibility to electrophilic attack. Incompatible with oxidizing acids.
RCRA Status Non-Listed (Characteristic) Likely D001 (Ignitable) if in solvent; otherwise, manage as non-regulated chemical waste.
Physical State Viscous Liquid or SolidDictates spill cleanup method (Absorb vs. Sweep).

Waste Segregation Protocol

The Scientific Logic: The 2,4-dimethoxy substitution pattern activates the benzene ring. Mixing this compound with strong oxidizers or nitrating agents can lead to rapid, uncontrolled oxidation or nitration, generating heat and potentially explosive byproducts.

Segregation Decision Tree

Figure 1: Logic flow for determining the correct waste stream based on chemical state and mixtures.

WasteSegregation Start Waste: (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid In Solution StateCheck->Liquid Dissolved/Oil BinSolid Solid Waste Bin (Label: Organic Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens BinHalo Halogenated Waste Stream (High BTU Incineration) Halogenated->BinHalo BinNonHalo Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->BinNonHalo

Disposal Procedures

A. Small-Scale Laboratory Disposal (< 100g)

Objective: Prevent environmental release and ensure compatibility with incinerator feedstocks.

  • Dissolution (Optional but Recommended): If the material is a viscous oil or sticky solid, dissolve it in a minimal amount of Acetone or Ethanol . This ensures the material flows freely into the waste container and does not clog the container neck.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.

  • Labeling:

    • Primary Constituent: Ethanol/Acetone (if dissolved).

    • Contaminant: (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol.

    • Hazard Checkbox: [x] Irritant [x] Flammable (if solvent added).

  • Transfer: Pour into the Non-Halogenated Organic Waste carboy.

    • Caution: Double-check that the carboy does not contain nitric acid waste or chromic acid.

B. Scale-Up / Process Disposal (> 1 kg)

Objective: Cost-effective management via fuel blending.

  • Do Not Dilute: Keep the material in its concentrated form to minimize waste volume.

  • Packaging: Collect in UN-rated steel or poly drums (e.g., UN 1A1 or 1H1).

  • Manifesting:

    • If the flashpoint is < 60°C (due to residual solvents), classify as D001 (Ignitable) .

    • If pure and high flashpoint, classify as Non-RCRA Regulated Chemical Waste (unless state regulations differ).

  • Disposal Path: Direct the stream to a cement kiln or chemical incinerator for energy recovery (fuel blending) . The high carbon/oxygen content makes this compound an excellent fuel source.

Emergency Spill Response

The Scientific Logic: Because this compound is an alcohol, it is miscible or semi-miscible with water, meaning it can spread rapidly in wet environments. However, as a substituted aromatic, it is toxic to aquatic life. Containment is prioritized over dilution.

Spill Response Workflow

Figure 2: Step-by-step containment and cleanup loop.

SpillResponse Alert 1. Alert & PPE (Nitrile Gloves, Goggles) Contain 2. Containment (Vermiculite/Sand berm) Alert->Contain Absorb 3. Absorption (Do NOT use water) Contain->Absorb Clean 4. Surface Clean (Soap & Water Wash) Absorb->Clean Clean->Absorb Residue Remains? Dispose 5. Bag & Tag (Solid Waste Bin) Clean->Dispose

Step-by-Step Protocol:

  • Isolate: Evacuate the immediate area if the spill is large (>1L). Ensure proper ventilation.[1][2][3][4][5][6][7]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Respiratory protection is generally not required unless aerosolized.

  • Contain: Do NOT wash down the drain.[6] Surround the spill with vermiculite, sand, or commercial organic spill pads.

  • Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution.[6] Collect these wipes in the same waste bag.

  • Finalize: Label the bag as "Debris contaminated with (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol" and place in the Solid Hazardous Waste stream.

References

  • PubChem. (n.d.). Compound Summary: 1-(2,4-Dimethoxyphenyl)ethanol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Executive Summary: The Dual-Safety Mandate As researchers, we often treat safety and experimental success as separate domains. When handling (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol (CAS: 211134-20-2), this binary is false...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Safety Mandate

As researchers, we often treat safety and experimental success as separate domains. When handling (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol (CAS: 211134-20-2), this binary is false.[1] The protocols that protect your respiratory system from irritation are the same protocols that protect this chiral intermediate from racemization and oxidative degradation.

This compound is a high-value chiral building block. Its electron-rich dimethoxybenzene ring makes it susceptible to oxidation, while its benzylic alcohol moiety presents specific chemical reactivity risks. This guide synthesizes personnel protection with sample integrity preservation.

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the enemy. Based on structural analogs (dimethoxybenzyl alcohols) and Safety Data Sheet (SDS) consensus for this class of compounds, the following hazard profile is established:

Hazard ClassGHS CategorySignal WordHazard StatementMechanism of Action
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedSystemic absorption via GI tract.[1]
Skin Irritation Category 2WarningH315: Causes skin irritationLipophilic nature allows dermal penetration/irritation.
Eye Irritation Category 2AWarningH319: Causes serious eye irritationDirect mucous membrane contact.
STOT - Single Exp. Category 3WarningH335: May cause respiratory irritationInhalation of dust/vapors (if heated).[1]

Scientific Insight: The presence of two methoxy groups at the 2,4-positions significantly increases the electron density of the aromatic ring. This makes the compound more reactive toward electrophiles and oxidants than a standard benzyl alcohol. Treat this substance as a potential sensitizer. [2]

PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. Select PPE based on the energy and scale of your operation.

Operational Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Analytical (<100 mg)(e.g., HPLC prep)Nitrile (4 mil) Double-gloving recommended.[1] Change immediately upon splash.Safety Glasses Side shields required (ANSI Z87.1).Lab Coat Cotton/Polyester blend. Buttoned to neck.Fume Hood Work >6 inches inside sash. No respirator needed.[3][4][5]
Preparative (100 mg - 10 g)(e.g., Synthesis, Weighing)Nitrile (High Dexterity) Minimum 5 mil thickness.[1] Inspect for pinholes.Chemical Goggles Indirect venting to prevent vapor entry.Lab Coat + Apron Tyvek sleeves recommended to bridge glove gap.Fume Hood Face velocity 80-100 fpm.
Bulk Handling (>10 g)(e.g., Scale-up, Spills)Laminate / Silver Shield Required for prolonged contact or immersion.[1]Face Shield + Goggles Full face protection against splashes.Tyvek Coverall Impervious to liquids/dusts.P100 / OV Cartridge Half-mask respirator if hood space is unavailable.

Operational Protocols: A Self-Validating System

Phase 1: Receipt & Storage (The "Chain of Custody")[1]
  • Inspection: Upon receipt, inspect the bottle for crystallization. This compound may exist as a viscous oil or low-melting solid.

  • Storage: Store under Inert Atmosphere (Argon/Nitrogen) at 2-8°C .

    • Why? The electron-rich ring is prone to autoxidation. Air exposure leads to the formation of the corresponding ketone (2,4-dimethoxyacetophenone), ruining enantiomeric excess (ee).

  • Secondary Containment: Store the vial inside a desiccator or a sealed secondary jar containing desiccant packets to prevent moisture uptake.

Phase 2: Weighing & Transfer (The Critical Control Point)
  • Static Control: Use an anti-static gun if the material is solid. Static charge can disperse fine powders, creating an inhalation hazard and mass balance errors.

  • The "Double-Vial" Technique:

    • Tare the receiving vessel (flask).

    • Weigh the approximate amount into a disposable transfer boat or vial.

    • Transfer to the flask.

    • Validation: Reweigh the transfer boat to calculate the exact mass delivered (

      
      ).[1]
      
Phase 3: Reaction Setup
  • Solvent Selection: Dissolve in non-halogenated solvents (e.g., Ethanol, Ethyl Acetate) where possible to simplify waste streams.

  • Temperature Control: Avoid heating above 80°C without a condenser. Flash points for similar analogs are typically >90°C, but localized superheating can generate flammable vapors.

Visualized Workflows

Workflow 1: Safe Handling Lifecycle

This diagram illustrates the logical flow from storage to disposal, emphasizing the decision points that protect both the user and the chemical.

SafeHandling Receipt Receipt & Inspection (Check Physical State) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Seal & Label Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Warm to RT Reaction Reaction/Usage (Closed System) Weighing->Reaction Dissolve Immediately Reaction->Storage Return Excess (Purge with Ar) Waste Disposal (Non-Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: The "Chain of Custody" for handling sensitive chiral alcohols.[1] Note the return loop requiring inert gas purging.[1]

Workflow 2: Spill Response Decision Tree

Immediate actions to take in the event of a loss of containment.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Minor (<10 mL) Assess->Small Large Major (>10 mL) Assess->Large ActionSmall Absorb with Vermiculite or Chemizorb® Small->ActionSmall ActionLarge Evacuate Area Call EHS Large->ActionLarge Clean Clean Surface (Soap + Water) ActionSmall->Clean Dispose Solid Waste Bin (Haz Waste Label) Clean->Dispose

Figure 2: Triage protocol for spills.[1] Speed is critical to prevent vapor spread.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][4][5][6][7] Do not use neutralizing agents. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[3][5][6][8][9] Alcohol-based hand sanitizers may increase absorption; avoid them immediately after exposure.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[6] Call a poison center.

Disposal Strategy
  • Waste Stream: Classify as Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Container: High-density polyethylene (HDPE) or glass.[1]

  • Labeling: Must explicitly state "Contains Dimethoxybenzyl Alcohol Derivative - Irritant."

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(2,4-Dimethoxyphenyl)ethanol. Merck KGaA.

  • PubChem. (2023). Compound Summary: 2,4-Dimethoxy-alpha-methylbenzyl alcohol.[1] National Library of Medicine.

  • Thermo Fisher Scientific. (2023). Handling and Safety of Benzyl Alcohol Derivatives. Fisher Scientific.[5]

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200). United States Department of Labor.

Sources

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